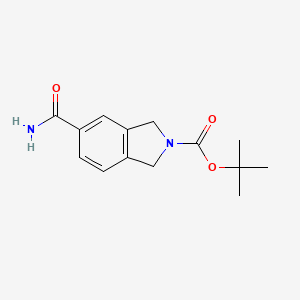

tert-Butyl 5-carbamoylisoindoline-2-carboxylate

Vue d'ensemble

Description

Tert-Butyl 5-carbamoylisoindoline-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Applications De Recherche Scientifique

Synthesis and Reactions

- tert-Butyl 5-carbamoylisoindoline-2-carboxylate has been utilized in various synthetic pathways and reactions. A study by Padwa et al. (2003) focuses on the preparation and Diels-Alder reaction of 2-Amido Substituted Furan, which includes tert-butyl derivatives in its synthesis process (Padwa, Brodney, & Lynch, 2003).

Stereoselective Synthesis

- The compound has been involved in the highly stereoselective hydroformylation of oxazoline derivatives. Kollár and Sándor (1993) describe the hydroformylation of a tert-butyl-Δ4-1,3-oxazoline derivative, emphasizing the significance of tert-butyl derivatives in stereoselective syntheses (Kollár & Sándor, 1993).

Catalysis and Organic Synthesis

- A novel use of tert-butoxycarbonylation reagents, closely related to tert-butyl 5-carbamoylisoindoline-2-carboxylate, in organic synthesis has been described by Saito et al. (2006). This highlights the compound's relevance in enhancing reaction yields and selectivity in organic syntheses (Saito, Ouchi, & Takahata, 2006).

Natural Product Synthesis

- López-Valdez et al. (2011) demonstrate the synthesis of isoindolinones using an oxidative radical cyclization process, where tert-butyl amines play a crucial role. This underscores the importance of tert-butyl 5-carbamoylisoindoline-2-carboxylate in the synthesis of natural products (López-Valdez et al., 2011).

Intermediate in Drug Synthesis

- The compound has been identified as a key intermediate in the synthesis of renieramycin M derivatives, which are important in antitumor antibiotic studies. Li et al. (2013) describe the synthesis of a related compound, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, highlighting the role of tert-butyl derivatives in medicinal chemistry (Li et al., 2013).

Propriétés

IUPAC Name |

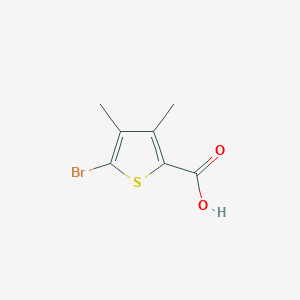

tert-butyl 5-carbamoyl-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-7-10-5-4-9(12(15)17)6-11(10)8-16/h4-6H,7-8H2,1-3H3,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHOWQRUWZFEFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-carbamoylisoindoline-2-carboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

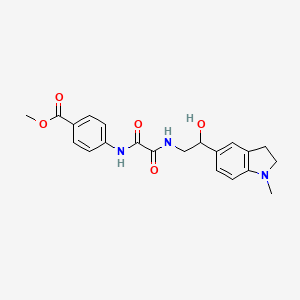

![(2S,3R)-3-[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/no-structure.png)

![tert-Butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate](/img/structure/B2811468.png)

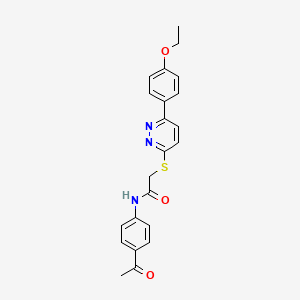

![(5-Methyl-1,2-oxazol-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2811469.png)

![5-Bromo-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2811479.png)

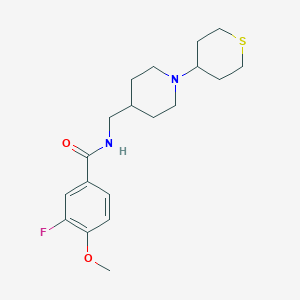

![3-cyclopentyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2811481.png)